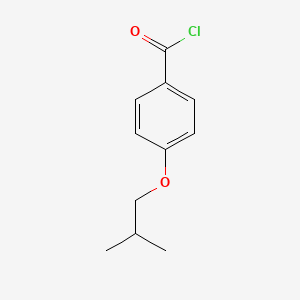

4-Isobutoxy-benzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Isobutoxy-benzoyl chloride is an organic compound that is widely used in the synthesis of various pharmaceuticals and other compounds. It belongs to the class of compounds known as acyl chlorides, which are characterized by the presence of a carbonyl group attached to a chlorine atom. This compound is a colorless liquid, and is soluble in both water and organic solvents. It is an important reagent in organic synthesis, due to its reactivity and versatility.

Scientific Research Applications

1. Optical Switching Materials

4-Isobutoxy-benzoyl chloride derivatives have been explored as materials for optical switching. Studies on 4-(4′-alkyloxyphenylazo)benzoyl chlorides, related to this compound, reveal durable and liquid-crystalline properties, making them suitable for fast optical switching applications due to their cis-trans isomerization properties (Jaworska et al., 2017).

2. Synthesis of Novel Compounds with Antioxidant and Cytotoxic Potentials

This compound is utilized in the synthesis of novel compounds like 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea, which exhibit significant antioxidant and cytotoxic activities. These compounds, derived from benzoyl chlorides, show promising biological activities, comparable to ascorbic acid in certain cases (Shoaib et al., 2017).

3. Development of Neuroprotective Agents

Hydroxybenzoyl Chlorides, including this compound, are used in the synthesis of conjugates with biologically active dipeptides. These conjugates demonstrate potential as neuroprotective agents due to their specific chemical properties and synthesis methods (Brel et al., 2021).

4. Antimicrobial Activity Studies

Benzoyl chloride derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial activities. These derivatives show promise in combating various microbial strains, indicating their potential use in developing new antimicrobial agents (Parekh et al., 2013).

5. Applications in Food Preservation

Benzoyl chlorides, including compounds similar to this compound, are used in food preservation. They control microbial contamination by reducing growth rate and extending the lag period of microorganisms. This application demonstrates the potential of benzoyl chloride derivatives in enhancing food safety and shelf life (Matche et al., 2006).

Safety and Hazards

properties

IUPAC Name |

4-(2-methylpropoxy)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNFCXXOIZDEPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406369 |

Source

|

| Record name | 4-Isobutoxy-benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40782-45-4 |

Source

|

| Record name | 4-Isobutoxy-benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

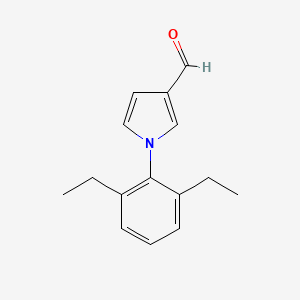

![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)

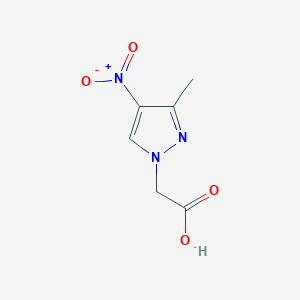

![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)